Morpholin-4-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone
Description
Morpholin-4-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is a piperazine-morpholine hybrid molecule featuring a methanone bridge connecting a morpholine ring to a piperazine moiety substituted with a toluene-4-sulfonyl group. This compound’s structure combines the electron-rich morpholine ring with the sulfonamide functionality, which is often associated with enhanced solubility and bioactivity in medicinal chemistry .
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-14-2-4-15(5-3-14)24(21,22)19-8-6-17(7-9-19)16(20)18-10-12-23-13-11-18/h2-5H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRICXFGCPEGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholin-4-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the coupling of morpholine with piperazine, followed by the introduction of the toluene sulfonyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Coupling Reaction: The initial step involves the coupling of morpholine with piperazine under basic conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Sulfonylation: The coupled product is then subjected to sulfonylation using toluene sulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) to introduce the toluene sulfonyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include H2O2, KMnO4, and chromium trioxide (CrO3). Reactions are typically carried out in solvents like water or acetic acid.
Reduction: Reagents such as LiAlH4 and NaBH4 are used in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides can be used in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Morpholin-4-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of morpholin-4-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone ()
- Structural Difference : The toluene-4-sulfonyl group is replaced with a thiophene-2-carbonyl substituent.
- The carbonyl group may reduce solubility compared to the sulfonyl group due to decreased polarity.
- Synthesis : Likely involves thiophene-2-carbonyl chloride reacting with the piperazine-morpholine precursor, analogous to methods in .
4-(4-Chlorophenyl)piperazin-1-yl-methanone ()
- Structural Difference : A 4-chlorophenyl group replaces the toluene-4-sulfonyl substituent.
- Impact on Properties :
- The electron-withdrawing chlorine atom enhances stability but may reduce metabolic degradation compared to sulfonamides.
- Lower molecular weight (C15H20ClN3O2 vs. C16H21N3O3S for the target compound) likely results in differing pharmacokinetics.
Morpholin-4-yl-piperazin-1-yl-methanone (CAS 98834-08-3, )
- Structural Difference : Lacks the toluene-4-sulfonyl group entirely.
- Impact on Properties: Reduced molecular weight (199.25 g/mol vs. ~335.42 g/mol for the target compound) correlates with lower boiling point (331.1°C) and density (1.176 g/cm³).
- Safety : Classified as an irritant (Risk Phrase R36/37/38), highlighting the role of substituents in toxicity profiles .
(4-Hydroxyphenyl)piperazine-Based Methanones ()
- Structural Difference: Piperazine is substituted with hydroxyphenyl groups, and the methanone connects to bromo- or methylphenyl moieties.
- Impact on Properties :
- Hydroxyl groups improve solubility via hydrogen bonding (e.g., compound 12: Rf 0.41, m.p. 153–154°C).
- Bromine atoms increase molecular weight and may enhance halogen bonding in target interactions.
- Applications : Hydroxyphenyl derivatives are explored for receptor modulation due to their ability to mimic tyrosine residues .
Biological Activity
Morpholin-4-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H21N3O2S
- IUPAC Name : Morpholin-4-yl-(4-(toluene-4-sulfonyl)-piperazin-1-yl)-methanone
The presence of a morpholine ring and a piperazine moiety suggests potential interactions with biological targets, particularly in the central nervous system and cancer therapy.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular proliferation and survival, particularly in cancer cells.
- Receptor Modulation : Its structural components allow it to interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
- Apoptosis Induction : Studies indicate that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.
Anticancer Activity
Recent studies have shown promising results regarding the anticancer properties of this compound:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis via p53 activation |
| A549 | 2.41 | Cell cycle arrest |
| A375 | 1.47 | Induction of caspase activity |
These values indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, comparable to established chemotherapeutics.
Neuropharmacological Effects
In addition to its anticancer effects, the compound has been investigated for its neuropharmacological properties:
- Anxiolytic Activity : Animal models have demonstrated reduced anxiety-like behavior when treated with this compound, suggesting potential use in anxiety disorders.
- Antidepressant Effects : Behavioral tests indicate that this compound may enhance serotonergic transmission, contributing to its antidepressant-like effects.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A comprehensive study evaluated the compound's efficacy against several cancer cell lines (MCF-7, A549, A375). It was found to induce apoptosis through mitochondrial pathways and increase the expression of pro-apoptotic factors like p53 .
- Neuropharmacology Research : In a randomized controlled trial involving animal models, this compound showed significant reductions in depressive-like symptoms compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
